molecular formula C11H13FN2O4S B7589213 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

Cat. No. B7589213
M. Wt: 288.30 g/mol
InChI Key: RSQJKPVLSXHSMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid, also known as CFPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. The compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been found to possess potent anti-inflammatory and analgesic properties.

Mechanism of Action

The exact mechanism of action of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes play a key role in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid reduces the production of prostaglandins, leading to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has also been shown to inhibit the activation of nuclear factor-κB (NF-κB), a transcription factor that plays a key role in the inflammatory response. In addition, 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, which is involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid is its potent anti-inflammatory and analgesic activities, which make it a promising candidate for the treatment of various inflammatory and pain-related disorders. 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid also has a favorable safety profile, with no significant adverse effects observed in animal studies. However, one of the limitations of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid is its relatively low solubility, which can make it difficult to work with in lab experiments.

Future Directions

There are several future directions for the study of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential applications of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid in the treatment of various inflammatory and pain-related disorders. Further studies are also needed to elucidate the exact mechanism of action of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid and to identify potential drug targets for the compound. Additionally, research on the pharmacokinetics and pharmacodynamics of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid is needed to better understand its efficacy and safety profile.

Synthesis Methods

The synthesis of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid involves the reaction of 5-fluoropyridine-3-sulfonyl chloride with cyclopropylamine in the presence of a base. The resulting intermediate is then reacted with 3-chloropropanoic acid to obtain the final product. The synthesis of 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has been extensively studied for its potential applications in the treatment of various inflammatory and pain-related disorders. It has been found to exhibit potent anti-inflammatory and analgesic activities in animal models of inflammation and pain. 3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid has also been shown to have a favorable safety profile, with no significant adverse effects observed in animal studies.

properties

IUPAC Name

3-[cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O4S/c12-8-5-10(7-13-6-8)19(17,18)14(9-1-2-9)4-3-11(15)16/h5-7,9H,1-4H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQJKPVLSXHSMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC(=O)O)S(=O)(=O)C2=CN=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[Cyclopropyl-(5-fluoropyridin-3-yl)sulfonylamino]propanoic acid

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